molecular formula C9H13NO3S B2813826 5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 1936575-72-2

5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B2813826
CAS No.: 1936575-72-2
M. Wt: 215.27
InChI Key: MFWXLJWDBFKZFQ-UHFFFAOYSA-N
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Description

5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a synthetically modified bicyclic scaffold of significant interest in modern organic and medicinal chemistry research. The compound features a bridged 2-thia-5-azabicyclo[2.2.1]heptane core, a structure that imparts molecular rigidity and three-dimensionality, which are valuable properties in the design of pharmacologically active molecules and complex chiral ligands . The sulfone group (dioxide) on the sulfur atom can influence the compound's electronic properties and binding characteristics, while the cyclopropanecarbonyl moiety provides a versatile handle for further chemical elaboration. Bicyclic scaffolds akin to this one are recognized as privileged structures in drug discovery. They serve as critical precursors and key intermediates in the synthesis of various biologically active compounds . Specifically, the 2-azabicyclo[2.2.1]heptane framework, known as Vince lactam, is a well-documented building block for important antiviral agents, including the drugs Carbovir and Abacavir . Researchers can leverage this functionalized scaffold to develop new chemical entities for probing biological systems or as intermediates toward potential neuraminidase inhibitors and other therapeutic candidates. Its application extends to the synthesis of functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane framework, expanding its utility in creating diverse molecular libraries for screening and development .

Properties

IUPAC Name

cyclopropyl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-9(6-1-2-6)10-4-8-3-7(10)5-14(8,12)13/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWXLJWDBFKZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Hexahydroacridinedione Derivatives (Fluorinated Tricyclic Systems)

Structure : Hexahydroacridinediones (e.g., compounds 5a and 5b in Scheme 2 of ) are tricyclic systems fused with two cyclohexanedione rings.
Synthesis : Produced via a multicomponent reaction involving 5-trifluoromethyl-1,3-cyclohexanedione, aromatic aldehydes, and ammonium acetate, yielding fluorinated derivatives .
Comparison :

Parameter Target Compound Hexahydroacridinedione Derivatives
Ring System Bicyclo[2.2.1]heptane (norbornane) Tricyclic (acridinedione)
Key Functional Groups Sulfone, cyclopropanecarbonyl, diones Trifluoromethyl, diones
Polarity High (due to sulfone) Moderate (fluorine enhances polarity)
Synthetic Yield Not reported in evidence Good yields (Scheme 2, ~70-85%)

The target compound’s bicyclic system reduces ring strain compared to tricyclic analogs but may limit conformational flexibility. The cyclopropanecarbonyl group offers unique steric effects absent in fluorinated acridinediones.

2,2,3-Trimethyl-bicyclo[2.2.1]heptane (Simple Bicyclic Hydrocarbon)

Structure : A hydrocarbon derivative of bicyclo[2.2.1]heptane with methyl substituents (Compound 91 in ).
Synthesis : Formed via a two-step reaction involving boron esters and dibromoalkanes under cryogenic conditions .
Comparison :

Parameter Target Compound 2,2,3-Trimethyl Derivative
Functionalization Heteroatoms (S, N), carbonyl groups Methyl groups only
Polarity High (polar groups) Low (hydrocarbon)
Reactivity Electrophilic at sulfone, nucleophilic at N Inert (C-H bonds dominate)

The target compound’s heteroatoms and carbonyl groups enable diverse reactivity (e.g., participation in hydrogen bonding or catalytic processes), unlike the inert hydrocarbon analog .

cis-3-Azabicyclo[3.2.0]heptane-2,4-dione (Smaller Bicyclic System)

Structure : A [3.2.0] bicyclic system with an aza group and two diones (Butcher et al., ).
Comparison :

Parameter Target Compound cis-3-Azabicyclo[3.2.0]heptane-2,4-dione
Ring Strain Moderate ([2.2.1] system) Higher ([3.2.0] system)
Functional Groups Sulfone, cyclopropanecarbonyl Diones, aza group
Potential Applications Drug design (polar motifs) Crystal engineering (H-bonding)

The [3.2.0] system’s increased strain may enhance reactivity in ring-opening reactions, whereas the target compound’s sulfone group offers stability for pharmaceutical applications .

Biological Activity

5-Cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, also referred to as 5-[1-(4-fluorophenyl)cyclopropanecarbonyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which incorporates both sulfur and nitrogen heteroatoms, enhances its biological activity and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FNO3SC_{15}H_{16}FNO_3S, with a molecular weight of approximately 309.4 g/mol. The presence of a fluorophenyl group and cyclopropanecarbonyl moiety contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₆FNO₃S
Molecular Weight309.4 g/mol
CAS Number2097863-29-9

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as neuropharmacology and oncology. The thia and azabicyclic framework allows for modulation of neurotransmitter systems, potentially influencing conditions like anxiety and depression.

Pharmacological Applications

Research indicates that this compound may exhibit:

1. Antitumor Activity:
Studies have shown that compounds with similar bicyclic structures can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways. This compound's specific interactions with cancer cell lines are currently under investigation.

2. Neuropharmacological Effects:
The compound may act on neurotransmitter receptors, making it a candidate for treating neurological disorders. Preliminary studies suggest potential efficacy in modulating serotonin and dopamine pathways.

Case Studies

Several studies have explored the biological effects of related compounds within the same class:

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of azabicyclic compounds for their anticancer properties. Results indicated that modifications to the bicyclic structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting that 5-cyclopropanecarbonyl derivatives could yield similar results .

Case Study 2: Neuropharmacological Research
Another investigation focused on the neuropharmacological effects of thia-containing bicyclic compounds. The results demonstrated that these compounds could effectively modulate GABAergic activity, leading to anxiolytic effects in animal models .

Q & A

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
  • Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration .

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